REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10](=[O:16])[C:11](OCC)=[O:12].CO.[CH3:19][NH2:20]>C1(C)C=CC=CC=1.O>[CH3:1][O:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10](=[O:16])[C:11]([NH:20][CH3:19])=[O:12]
|
Name
|
ethyl 2-(2-methoxymethyl-phenyl)-2-oxoacetate
|
Quantity
|
28.3 g
|
Type
|
reactant
|
Smiles
|
COCC1=C(C=CC=C1)C(C(=O)OCC)=O
|
Name
|
( 1 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCC1=C(C=CC=C1)C(C(=O)OCC)=O
|
Name
|
|
Quantity
|
54.4 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
109 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
80 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
54.4 g
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were mixed
|
Type
|
CUSTOM
|
Details
|
while retaining at 25° C.
|
Type
|
CUSTOM
|
Details
|
an organic layer was recovered
|
Type
|
WASH
|
Details
|
The organic layer was washed with 178 g of 5% hydrochloric acid, 54.4 g of an aqueous saturated sodium bicarbonate solution, and 54.4 g of water
|
Type
|
CONCENTRATION
|
Details
|
respectively, and concentrated with an evaporator
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COCC1=C(C=CC=C1)C(C(=O)NC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |